Linker Length Differentiation: Propanamide vs. Acetamide Benzotriazinones in GPR139 Agonism
The target compound possesses a propanamide linker (3-carbon chain) connecting the benzotriazinone core to the 3,4-dimethoxyphenethylamine moiety. In contrast, the potent clinical-stage GPR139 agonist TAK-041 and the majority of compounds in the Takeda GPR139 patent (US 9,556,130) employ an acetamide linker (2-carbon chain) with an alpha-methyl branched phenethylamine [1][2]. Published SAR data from Reichard et al. (2021) indicate that extending the linker from acetamide to propanamide results in a measurable shift in GPR139 EC50 values within this chemotype. An analog acetamide compound from the same patent family, (S)-N-(1-(2,4-dimethoxyphenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, exhibited a GPR139 binding Ki of 2.64 × 10³ nM (2.64 μM) in a competitive binding assay using CHO-TRex membranes stably expressing GPR139 [3]. There are currently no published GPR139 activity data for the target compound, and its propanamide linker lacks the alpha-methyl branch that the SAR study identifies as critical for high potency (TAK-041 EC50 = 22 nM) [1]. This structural divergence means the target compound cannot be assumed to share the potency of the acetamide series.
| Evidence Dimension | Linker structure and associated GPR139 potency |
|---|---|
| Target Compound Data | Propanamide linker; no alpha-methyl branch; no published GPR139 EC50 or Ki data |
| Comparator Or Baseline | TAK-041: acetamide linker with (S)-alpha-methyl; EC50 = 22 nM (calcium mobilization, CHO-K1-hGPR139). Analog (S)-N-(1-(2,4-dimethoxyphenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide: Ki = 2.64 × 10³ nM (competitive binding, CHO-TRex-GPR139 membranes). |
| Quantified Difference | Linker: C3 (target) vs. C2 (comparators). Alpha-methyl: absent (target) vs. present (potent agonists). Potency difference: not directly measured for target; comparator analogs range from EC50 22 nM (TAK-041) to Ki 2.64 μM (dimethoxy-acetamide). |
| Conditions | TAK-041: Ca²⁺ mobilization assay in CHO-K1 cells expressing human GPR139. Acetamide analog: competitive binding displacement assay, CHO-TRex membranes, pH 7.4, 2°C. |
Why This Matters
The propanamide linker without alpha-methyl branching defines a distinct SAR space; procurement decisions based on assumed GPR139 potency equivalence with acetamide-linked analogs are scientifically unsupported.
- [1] Reichard, H.A. et al. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. Journal of Medicinal Chemistry, 2021, 64(15), 11527-11542. DOI: 10.1021/acs.jmedchem.1c00820. PMID: 34260228. View Source
- [2] Takeda Pharmaceutical Company Limited. 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139. US Patent 9,556,130 B2, issued January 31, 2017. URL: https://patents.google.com/patent/US9556130B2/ View Source
- [3] BindingDB. BDBM263437: (S)-N-(1-(2,4-dimethoxyphenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide. Affinity Data: Ki = 2.64E+3 nM. Assay: Competitive binding, GPR139 in CHO-TRex membranes. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=263437 View Source
